REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[NH2:5].[CH3:12][S:13](Cl)(=[O:15])=[O:14].N1C=CC=CC=1>C1COCC1.Cl>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][S:13]([CH3:12])(=[O:15])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.29 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
6.82 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1[N+](=O)[O-])NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.03 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |